molecular formula C10H8NNaO B13186956 sodium (E)-2-cyano-2-(4-methylphenyl)ethylenolate

sodium (E)-2-cyano-2-(4-methylphenyl)ethylenolate

Cat. No.: B13186956
M. Wt: 181.17 g/mol
InChI Key: ZIHNEDXIZOJOQZ-VEZAGKLZSA-M
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Description

Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is a chemical compound with the molecular formula C₁₀H₈NNaO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group and a methylphenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sodium hydroxide to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate involves its interaction with specific molecular targets and pathways. The cyano group and the methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .

Comparison with Similar Compounds

  • Sodium 2-cyano-2-(4-chlorophenyl)eth-1-en-1-olate
  • Sodium 2-cyano-2-(4-methoxyphenyl)eth-1-en-1-olate
  • Sodium 2-cyano-2-(4-nitrophenyl)eth-1-en-1-olate

Uniqueness: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and reactivity compared to its analogs.

Properties

Molecular Formula

C10H8NNaO

Molecular Weight

181.17 g/mol

IUPAC Name

sodium;(E)-2-cyano-2-(4-methylphenyl)ethenolate

InChI

InChI=1S/C10H9NO.Na/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,7,12H,1H3;/q;+1/p-1/b10-7-;

InChI Key

ZIHNEDXIZOJOQZ-VEZAGKLZSA-M

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\[O-])/C#N.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)C(=C[O-])C#N.[Na+]

Origin of Product

United States

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